Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide
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Overview
Description
Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.224 g/mol. This compound features an oxolane ring, which is a five-membered ring containing one oxygen atom, and a prop-2-enamide group, which is an amide derivative of propenoic acid.
Preparation Methods
The synthesis of Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents to form novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinines, and 1,2-azaphospholes . Industrial production methods for this compound may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus sulfides, phosphorus tribromide, and other phosphorus-containing compounds . Major products formed from these reactions include diethyl chromonyl phosphonate, diethyl chromonyl pyridinyl phosphonate, and other functionalized phosphorus heterocycles .
Scientific Research Applications
Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide has several scientific research applications. It is used in the synthesis of novel phosphorus heterocycles, which have shown potential as antimicrobial, antioxidant, and anti-inflammatory agents . Additionally, this compound is used in the development of polyelectrolytes for enhancing the properties of aqueous bentonite mud, which is used in drilling fluids for high-temperature and high-pressure conditions .
Mechanism of Action
The mechanism of action of Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various phosphorus-containing reagents, leading to the formation of functionalized phosphorus heterocycles . These heterocycles exhibit biological activities such as antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide can be compared with other similar compounds, such as 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide and its derivatives . These compounds share similar structural features and undergo similar chemical reactions. this compound is unique in its ability to form stable complexes with phosphorus reagents, leading to the formation of novel phosphorus heterocycles with diverse biological activities .
Properties
IUPAC Name |
N-[(2S,3R)-2-ethyloxolan-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-8-7(5-6-12-8)10-9(11)4-2/h4,7-8H,2-3,5-6H2,1H3,(H,10,11)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMOJQCJYZFGLA-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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